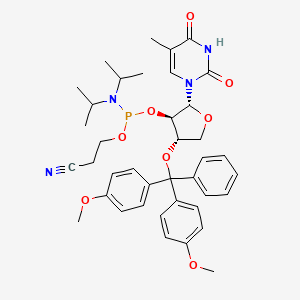

DMTr-TNA-5MeU-amidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C39H47N4O8P |

|---|---|

Peso molecular |

730.8 g/mol |

Nombre IUPAC |

3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1 |

Clave InChI |

CEPXSVFEFKTSLF-MVFNBKNKSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origen del producto |

United States |

Foundational & Exploratory

Unlocking the Potential of Xeno-Nucleic Acids: A Technical Guide to DMTr-TNA-5MeU-amidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of DMTr-TNA-5MeU-amidite, a key building block for the synthesis of Threose Nucleic Acid (TNA). TNA, a xeno-nucleic acid (XNA) analog, offers significant advantages for therapeutic and diagnostic applications due to its unique structural properties, including remarkable resistance to nuclease degradation. This document serves as a critical resource for researchers and professionals in the fields of oligonucleotide chemistry, drug development, and synthetic biology.

Core Properties of this compound

This compound is a phosphoramidite monomer essential for the automated solid-phase synthesis of TNA oligonucleotides.[1][2] Its chemical structure is designed for efficient incorporation into a growing oligonucleotide chain, featuring a 4,4'-dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl for selective deprotection, a reactive phosphoramidite group at the 3'-position, and a 5-methyluracil (5MeU) nucleobase.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-{2'-O-[(2-Cyanoethoxy)(diisopropyl amino)phosphino]-3'-O-[(4,4'-dimethoxytriphenyl)methyl]-α-L-threofuranosyl}thymine | [3] |

| Molecular Formula | C39H47N4O8P | [4] |

| Molecular Weight | 730.8 g/mol | [4] |

| CAS Number | 325683-94-1 | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Storage Conditions | -20°C, under inert atmosphere | [4][5][6] |

Table 2: Solubility and Stability of this compound

| Property | Details | Notes and Recommendations | Reference |

| Solubility | Soluble in anhydrous acetonitrile. | For oligonucleotide synthesis, a concentration of 0.05 M to 0.1 M in anhydrous acetonitrile is typically used. More lipophilic amidites may require dichloromethane. | [7] |

| Stability (Solid) | Stable for extended periods when stored as a dry powder under an inert atmosphere at -20°C. | Shelf-life can be up to 1-2 years under optimal anhydrous and inert storage conditions. | [8] |

| Stability (in Solution) | Decomposes in the presence of moisture and protic solvents. Solutions in anhydrous acetonitrile should be used promptly. | The stability of phosphoramidite solutions decreases in the order T, dC > dA > dG. The rate of degradation can be reduced by minimizing water content and storing solutions under an inert gas. | [9] |

The Role of TNA in Next-Generation Therapeutics

Threose Nucleic Acid (TNA) is a synthetic analog of DNA and RNA where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar.[10] This structural modification, with the phosphodiester backbone linking the 2' and 3' positions of the threose sugar, confers unique and highly desirable properties.[10]

Key advantages of TNA include:

-

Nuclease Resistance: The unnatural backbone of TNA makes it completely resistant to degradation by cellular nucleases, a major hurdle for traditional oligonucleotide therapeutics.[11]

-

Stable Duplex Formation: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, as well as with itself.[10] This allows for predictable hybridization to target nucleic acid sequences.

-

Biocompatibility: Studies have indicated that TNA exhibits low cytotoxicity.[10]

These properties make TNA a promising candidate for a range of biomedical applications, including antisense therapy, aptamers, and diagnostic probes.[10][11]

Experimental Protocols

Solid-Phase Synthesis of TNA Oligonucleotides

The synthesis of TNA oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite chemistry. The process involves a cycle of four chemical reactions for the addition of each TNA monomer.

Workflow for TNA Oligonucleotide Synthesis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. DMTr-TNA-5MeU amidite, 325683-94-1 | BroadPharm [broadpharm.com]

- 5. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]

- 6. DMTr-TNA A(Bz)-amidite | BroadPharm [broadpharm.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synoligo.com [synoligo.com]

- 11. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]

An In-depth Technical Guide to DMTr-TNA-5MeU-amidite

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.

Core Chemical Structure and Properties

This compound is a phosphoramidite monomer utilized in the chemical synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides. TNA is an artificial nucleic acid analogue with a four-carbon threofuranosyl sugar backbone, which imparts unique structural and biological properties to oligonucleotides, including high binding affinity to complementary DNA and RNA strands and resistance to nuclease degradation.

The monomer consists of four key chemical moieties:

-

DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 3'-hydroxyl group of the threofuranosyl sugar. Its acid lability allows for controlled, stepwise deprotection during solid-phase oligonucleotide synthesis.

-

TNA (α-L-Threofuranosyl Nucleic Acid) backbone: The central sugar scaffold, which distinguishes TNA from natural nucleic acids like DNA and RNA.

-

5MeU (5-Methyluridine): The nucleobase component, which is a modified form of uracil.

-

Phosphoramidite group: A reactive phosphorus(III) group, typically a β-cyanoethyl phosphoramidite, located at the 2'-position of the threose sugar. This group enables the formation of phosphodiester linkages with the free hydroxyl group of the growing oligonucleotide chain.

The complete chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C39H47N4O8P | [1][2] |

| Molecular Weight | 730.79 g/mol | [1] |

| CAS Number | 325683-94-1 | [2] |

| Purity (typical) | ≥98% (by HPLC) | [3] |

| Coupling Efficiency | Not specified; determined empirically | - |

| Storage Conditions | -20°C, under inert atmosphere | [2] |

Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While a specific coupling efficiency for this compound is not publicly available and is highly dependent on the synthesis conditions (e.g., synthesizer, reagents, coupling time), TNA phosphoramidites generally require optimized conditions, such as longer coupling times (e.g., 5 minutes), to achieve high efficiencies.[2]

Experimental Protocols

The following sections outline the general experimental protocols for the synthesis of the TNA phosphoramidite monomer and its subsequent use in solid-phase oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic workflow is described below.

Caption: General workflow for the synthesis of this compound.

A detailed protocol for the synthesis of TNA phosphoramidite monomers can be found in the work by Zhang and Chaput (2012).[4] The key steps generally involve:

-

Synthesis of a protected threofuranosyl sugar: This is often achieved from a readily available chiral starting material like L-ascorbic acid.[4]

-

Glycosylation: The protected sugar is coupled with the 5-methyluracil base, typically under Vorbrüggen conditions, to form the nucleoside.[4]

-

Selective Protection: The 3'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with the dimethoxytrityl (DMTr) group.

-

Phosphitylation: The 2'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

Solid-Phase Oligonucleotide Synthesis

This compound is used in standard automated DNA/RNA synthesizers for the solid-phase synthesis of TNA-containing oligonucleotides. The synthesis cycle involves four main steps, as illustrated below.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Methodology:

-

Deblocking: The synthesis cycle begins with the removal of the acid-labile DMTr protecting group from the 5'- or 3'-hydroxyl of the nucleotide attached to the solid support, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.

-

Coupling: The this compound is activated by an activating agent (e.g., tetrazole or a derivative) and then coupled to the newly freed hydroxyl group of the growing oligonucleotide chain. As noted, a longer coupling time of approximately 5 minutes is recommended for TNA phosphoramidites to ensure high coupling efficiency.[2]

-

Capping: Any unreacted hydroxyl groups on the solid support are acetylated ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.

These four steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is typically achieved by treating the solid support with a solution of aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[2]

Purification and Analysis

The final TNA-containing oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities. The identity and purity of the final product are confirmed by methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Applications and Significance

This compound is a crucial reagent for the synthesis of TNA-modified oligonucleotides, which are of significant interest in various research and therapeutic areas:

-

Aptamer Development: TNA's resistance to nuclease degradation makes it an attractive scaffold for the development of highly stable aptamers for diagnostic and therapeutic applications.

-

Antisense Technology: TNA-based antisense oligonucleotides can exhibit enhanced stability and binding affinity to their target mRNA, potentially leading to improved gene-silencing efficacy.

-

Xenobiology and Synthetic Genetics: TNA is a key player in the field of synthetic genetics, which aims to create artificial genetic systems with novel properties.

-

Fundamental Research: The study of TNA provides insights into the chemical origins of life and the structural requirements for a functional genetic polymer.

References

DMTr-TNA-5MeU-amidite: A Technical Overview for Advanced Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog with a modified sugar-phosphate backbone that offers unique properties for therapeutic and diagnostic applications. This document details the molecular characteristics of this compound and outlines the general experimental workflow for its incorporation into TNA oligonucleotides.

Core Molecular Data

This compound is a phosphoramidite monomer specifically designed for use in automated solid-phase oligonucleotide synthesis.[1] Its chemical structure consists of a 5-methyluridine (5MeU) nucleobase, a threose sugar moiety, and a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl function. The phosphoramidite group at the 3'-position enables the sequential addition of the monomer to a growing oligonucleotide chain.

| Property | Value | References |

| Molecular Weight | 730.8 g/mol | [1][2] |

| Chemical Formula | C₃₉H₄₇N₄O₈P | [1][2] |

| CAS Number | 325683-94-1 | [1] |

| Description | A uridine phosphoramidite monomer used for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. | [1][3] |

Role in Threose Nucleic Acid (TNA) Synthesis

TNA is an artificial genetic polymer where the conventional ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This structural modification confers remarkable properties to TNA, including resistance to nuclease degradation, making it a promising candidate for therapeutic applications such as antisense therapy.[1] TNA can form stable duplexes with itself, as well as with DNA and RNA, allowing it to function as a recognition molecule.

The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry, a well-established method for creating custom nucleic acid sequences. This compound serves as the precursor for incorporating 5-methyluridine into the TNA backbone. The general synthesis process involves a series of repeated cycles, each adding one nucleotide to the growing chain.

Experimental Workflow: Solid-Phase TNA Oligonucleotide Synthesis

The following diagram illustrates the key steps in a single cycle of solid-phase TNA oligonucleotide synthesis using this compound.

Detailed Experimental Protocol: General Solid-Phase Synthesis

-

Deblocking: The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage. The efficiency of this step is crucial for the overall yield of the final oligonucleotide.

-

Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified TNA oligonucleotide.

References

A Technical Guide to the Synthesis and Characterization of TNA Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA), an artificial nucleic acid analogue with a four-carbon threofuranosyl sugar backbone, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique structural properties, including resistance to nuclease degradation, make it a promising candidate for various applications. The foundation of TNA-based research and development lies in the robust synthesis and thorough characterization of its fundamental building blocks: TNA phosphoramidites. This technical guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing TNA phosphoramidites for the common nucleobases.

Synthesis of TNA Phosphoramidites: A Multi-Step Approach

The synthesis of TNA phosphoramidites is a multi-step process that begins with a readily available chiral precursor and culminates in the desired phosphoramidite monomer ready for solid-phase oligonucleotide synthesis.[1][2] The overall synthetic strategy involves the formation of a protected threofuranosyl sugar, glycosylation to introduce the nucleobase, and finally, phosphitylation to generate the reactive phosphoramidite.[1][2]

A highly optimized protocol for generating TNA nucleoside precursors can achieve an overall yield of 16-23%, depending on the specific nucleobase.[3][4][5] This process typically involves around ten chemical transformations with multiple crystallization and a single chromatographic purification step.[3][4][5]

Protecting Group Strategy

A critical aspect of TNA phosphoramidite synthesis is the strategic use of protecting groups to prevent unwanted side reactions at reactive functional groups on the sugar and the nucleobases.[6] Common protecting groups include:

-

5'-Hydroxyl Group: The dimethoxytrityl (DMT) group is widely used to protect the 5'-hydroxyl group of the threofuranosyl sugar.[1] This acid-labile group is stable throughout the synthesis and is readily removed during automated oligonucleotide synthesis.

-

Exocyclic Amino Groups: The exocyclic amino groups of adenine, guanine, and cytosine are typically protected with acyl groups such as benzoyl (Bz) or acetyl (Ac).

-

Guanine O6 Position: The synthesis of the guanosine TNA phosphoramidite presents a unique challenge due to the potential for N7 glycosylation and solubility issues.[7][8][9] To favor the desired N9 regioisomer and improve solubility, a bulky diphenylcarbamoyl (DPC) group can be installed at the O6 position of guanine.[7][8][9] However, an alternative and more efficient route utilizes 2-amino-6-chloropurine, which circumvents the challenges associated with the DPC group.[7][8]

Synthesis Pathway Overview

The general synthetic pathway for TNA phosphoramidites can be visualized as follows:

Caption: General synthetic pathway for TNA phosphoramidites.

Experimental Protocols

General Synthesis of Protected α-L-Threofuranosyl Nucleosides

The synthesis begins with a commercially available starting material like L-ascorbic acid or calcium-L-threonate.[1][8] A series of reactions are performed to yield an orthogonally protected threose sugar.[8] The key glycosylation step is achieved through a Vorbrüggen-Hilbert-Johnson reaction, which couples the protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst to form the desired β-anomer.[1][8] Subsequent deprotection and reprotection steps yield the protected nucleoside.

Synthesis of 5'-O-Dimethoxytrityl-N-protected-α-L-threofuranosyl Nucleoside

The free 5'-hydroxyl group of the protected nucleoside is selectively protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine or triethylamine.[10] The reaction progress is monitored by thin-layer chromatography (TLC).[8] Upon completion, the product is purified by silica gel column chromatography.[8]

Synthesis of TNA Phosphoramidites (Phosphitylation)

The final step involves the phosphitylation of the 5'-O-DMT protected nucleoside.[11] The nucleoside is reacted with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11] The reaction is carried out under anhydrous and inert conditions. The resulting TNA phosphoramidite is purified using silica gel column chromatography, often with eluents containing a small amount of a tertiary amine to prevent degradation on the silica.[8][11]

Characterization of TNA Phosphoramidites

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized TNA phosphoramidites before their use in oligonucleotide synthesis.

Characterization Workflow

The following diagram illustrates the typical workflow for characterizing TNA phosphoramidites:

Caption: Workflow for the characterization of TNA phosphoramidites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of TNA phosphoramidites.[12]

-

¹H NMR: Provides information on the number and environment of protons, confirming the presence of the threose sugar, the nucleobase, and the protecting groups.[8][13] Specific chemical shifts and coupling constants can verify the stereochemistry of the glycosidic bond.[8]

-

¹³C NMR: Confirms the carbon framework of the molecule.[8][11]

-

³¹P NMR: Is particularly important for phosphoramidites. It shows a characteristic signal for the phosphorus(III) center, typically as a pair of diastereomers.[12][13] The purity can also be assessed by the absence of signals corresponding to phosphorus(V) oxidation products.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized TNA phosphoramidites.[14]

-

Electrospray Ionization Time-of-Flight (ESI-TOF): Provides highly accurate mass measurements, allowing for the confirmation of the elemental composition.[11]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Another common technique for determining the molecular weight of these molecules.[15]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of TNA phosphoramidites.[12] A C18 column is typically used with a gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).[12] The purity is determined by the percentage of the main product peak area relative to the total peak area.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of TNA phosphoramidites and their subsequent use in oligonucleotide synthesis.

Table 1: Representative Yields for TNA Monomer Synthesis

| Step | Product | Typical Yield (%) | Reference |

| Glycosylation | Protected Nucleoside | 43.5 - 70 | [3] |

| Phosphitylation | TNA Phosphoramidite | 47 - 63 | [11] |

| Overall | TNA Nucleoside Precursor | 16 - 23 | [3][4][5] |

Table 2: Characterization Data for a Representative TNA Phosphoramidite

| Analysis | Parameter | Result | Reference |

| ¹H NMR | Chemical Shifts (ppm) | Consistent with structure | [8][11] |

| ¹³C NMR | Chemical Shifts (ppm) | Consistent with structure | [8][11] |

| ³¹P NMR | Chemical Shift (ppm) | ~150 (diastereomers) | [12] |

| HRMS (ESI-TOF) | [M+Na]⁺ | Calculated vs. Observed | [8][11] |

| RP-HPLC | Purity (%) | >98 | [12] |

Table 3: Coupling Efficiency of TNA Phosphoramidites in Oligonucleotide Synthesis

| TNA Monomer | Protecting Group | Coupling Efficiency (%) | Conditions | Reference |

| tG | DPC | 62.9 | 5-min coupling, 50 mM amidite | [11] |

| tG | Acetyl (no DPC) | 88.4 | 5-min coupling, 50 mM amidite | [11] |

Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and cycle parameters. The data presented reflects a specific experimental setup to compare the effect of the protecting group.[11] Achieving high coupling efficiencies, typically above 99%, is crucial for the synthesis of long, high-quality TNA oligonucleotides.[][17]

Conclusion

The successful synthesis and rigorous characterization of TNA phosphoramidites are fundamental to advancing research and development in the field of synthetic genetics. The methodologies outlined in this guide provide a solid foundation for producing high-quality TNA building blocks. Careful execution of the synthetic steps, strategic use of protecting groups, and comprehensive characterization using a suite of analytical techniques are paramount to ensuring the integrity and reliability of TNA oligonucleotides for downstream applications in research, diagnostics, and drug development.

References

- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Scalable Synthesis of α-L-Threose Nucleic Acid Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. usp.org [usp.org]

- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 14. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. web.colby.edu [web.colby.edu]

- 17. idtdna.com [idtdna.com]

The Role of 5-Methyluridine in TNA Oligonucleotides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the potential role of 5-methyluridine (m5U) in α-L-threofuranosyl nucleic acid (TNA) oligonucleotides. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic applications of modified nucleic acids. While direct experimental data on the effects of 5-methyluridine specifically within TNA oligonucleotides is limited in currently available literature, this guide extrapolates from the known properties of both TNA and the 5-methyluridine modification in other nucleic acid contexts to provide a forward-looking perspective.

Introduction to Threose Nucleic Acid (TNA)

Threose nucleic acid (TNA) is a synthetic nucleic acid analog, or xeno-nucleic acid (XNA), that has garnered significant interest for its potential in therapeutic and diagnostic applications.[1] Unlike DNA and RNA, which are built on a five-carbon (deoxy)ribose sugar backbone, TNA features a four-carbon threose sugar.[2] This fundamental structural difference imparts TNA with several advantageous properties, including remarkable resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1][3] TNA oligonucleotides are synthesized using phosphoramidite chemistry, similar to standard DNA and RNA synthesis, allowing for the incorporation of modified nucleobases.[1][4]

The 5-Methyluridine Modification

5-methyluridine, also known as ribothymidine, is a naturally occurring modified nucleoside found in the tRNA of many organisms.[5] The presence of a methyl group at the 5th position of the uracil base influences the local structure and stability of the nucleic acid duplex. In the context of RNA, 5-methyluridine is known to contribute to the thermal stability of tRNA.[6] The methyl group can enhance base stacking interactions and affect the hydration spine in the major groove of the duplex.

Anticipated Role of 5-Methyluridine in TNA Oligonucleotides

Based on the established principles of nucleic acid chemistry and the known characteristics of TNA and 5-methyluridine, the incorporation of m5U into TNA oligonucleotides is hypothesized to modulate several key biophysical properties.

Thermal Stability

The introduction of 5-methyluridine into DNA and RNA duplexes generally leads to an increase in thermal stability (melting temperature, T_m). This stabilization is attributed to favorable hydrophobic and stacking interactions conferred by the 5-methyl group. It is therefore reasonable to predict that the incorporation of 5-methyluridine into a TNA strand would enhance the thermal stability of TNA:TNA, TNA:DNA, and TNA:RNA duplexes.

Table 1: Hypothetical Impact of 5-Methyluridine on the Thermal Stability (T_m) of TNA Duplexes

| Duplex Type | Unmodified TNA (Hypothetical T_m) | 5-Methyluridine Modified TNA (Predicted Change in T_m) | Rationale |

| TNA:RNA | 55 °C | Increase | Enhanced stacking interactions from the 5-methyl group. |

| TNA:DNA | 50 °C | Increase | Similar stabilization effect as seen in DNA:DNA duplexes. |

| TNA:TNA | 60 °C | Increase | Additive stabilizing effect within the unique TNA helical geometry. |

Note: The T_m values presented are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Nuclease Resistance

TNA oligonucleotides inherently exhibit high resistance to degradation by nucleases due to their unnatural threose sugar backbone.[1] The addition of a 5-methyluridine modification is not expected to diminish this intrinsic resistance. In some contexts, modifications to the nucleobase can further hinder enzyme recognition and cleavage. Therefore, it is plausible that 5-methyluridine-modified TNA would retain or even slightly enhance its exceptional stability in biological fluids.

Table 2: Predicted Nuclease Resistance of 5-Methyluridine Modified TNA

| Oligonucleotide Type | Relative Nuclease Resistance | Predicted Half-life in Serum |

| Unmodified DNA | Low | Minutes |

| Unmodified TNA | High | Hours to Days |

| 5-Methyluridine Modified TNA | High to Very High | Hours to Days |

Note: The predicted half-life is an estimation and would require experimental validation through nuclease digestion assays.

Experimental Protocols

Synthesis of 5-Methyluridine TNA Phosphoramidite

The synthesis would likely follow a multi-step process starting from a protected threose sugar and 5-methyluracil. A key step would be the glycosylation to form the nucleoside, followed by protection of the hydroxyl groups and phosphitylation to yield the final phosphoramidite monomer. This monomer could then be used in a standard automated oligonucleotide synthesizer.

References

- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Conformation Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to threose nucleic acid (TNA) chemistry.

An In-depth Technical Guide to Threose Nucleic Acid (TNA) Chemistry for Researchers and Drug Development Professionals

Introduction to Threose Nucleic Acid (TNA)

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2] Unlike its natural counterparts, DNA and RNA, which are built upon a five-carbon ribose or deoxyribose sugar, TNA's backbone is composed of a four-carbon α-L-threose sugar.[2][3] This seemingly subtle structural alteration—resulting in a repeating backbone unit that is one atom shorter than that of DNA and RNA—confers upon TNA a remarkable suite of properties, most notably its exceptional resistance to nuclease degradation and its ability to form stable duplexes with both DNA and RNA.[3][4][5] These characteristics position TNA as a promising molecular tool for a variety of applications, from the development of robust aptamers and antisense oligonucleotides to its exploration as a potential progenitor of RNA in prebiotic evolution.[1][3][6]

Chemical Structure and Properties

The defining feature of TNA is its α-L-threofuranosyl sugar backbone, where the phosphodiester bonds link the 2' and 3' carbons of adjacent threose units.[2][7] This is in contrast to the 3'-5' phosphodiester linkages found in DNA and RNA.[7] This unique connectivity results in a more rigid backbone that forces TNA duplexes, as well as TNA-DNA and TNA-RNA hybrid duplexes, into an A-like helical geometry, similar to that of double-stranded RNA.[4][8]

One of the most significant properties of TNA is its profound stability. TNA is completely resistant to digestion by nucleases, making it an ideal candidate for in vivo applications where degradation by cellular enzymes is a major obstacle for traditional nucleic acid-based therapies.[3][5] Studies have shown that TNA remains undigested for extended periods in human serum.[9] Furthermore, TNA exhibits greater resistance to acid-mediated degradation compared to both DNA and RNA.[5]

TNA's ability to form stable Watson-Crick base pairs with complementary DNA and RNA strands is crucial for its function as a genetic polymer and its application in diagnostics and therapeutics.[3][4][6] The thermal stability of these duplexes, however, can be influenced by sequence composition, particularly the purine content of the TNA strand.[1][2][10]

Data Presentation: Duplex Stability

The thermal stability of TNA-containing duplexes is a critical parameter for their application. The following tables summarize the melting temperatures (Tm) for various TNA:DNA and TNA:RNA hybrid duplexes.

| Sequence (5'-3') | Duplex Type | Purine Content (TNA Strand) | Tm (°C) | Reference |

| TNA: d(AGTAGTAG) | TNA:DNA | 75% | 36.1 | [10] |

| TNA: d(ACACACAC) | TNA:DNA | 50% | 20.0 | [10] |

| TNA: d(TCTGTCTG) | TNA:DNA | 25% | 22.8 | [10] |

| TNA: r(CGCGUAUACGCG) | TNA:RNA | 50% | 61.3 | [11] |

| DNA: d(CGCGTATACGCG) | DNA:DNA | 50% | 52.8 | [11] |

Table 1: Melting temperatures (Tm) of TNA-containing duplexes. Conditions for TNA:DNA duplexes: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.

Synthesis of TNA

The generation of TNA oligonucleotides relies on both chemical and enzymatic methodologies.

Chemical Synthesis of TNA Phosphoramidites and Oligonucleotides

The chemical synthesis of TNA is achieved through solid-phase phosphoramidite chemistry, a method analogous to standard DNA and RNA synthesis.[3] This process requires the initial synthesis of protected α-L-threofuranosyl nucleoside phosphoramidite monomers.[12]

This protocol outlines the key steps for synthesizing TNA oligonucleotides on an automated DNA synthesizer.

-

Support: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the desired TNA sequence.

-

Synthesis Cycle:

-

Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling: The next TNA phosphoramidite monomer (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is activated with an activator (e.g., 5-ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for TNA monomers are typically longer than for DNA monomers, often requiring 5-10 minutes.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

-

Repeat: The cycle is repeated until the desired TNA oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C for 18 hours).

-

Purification: The crude TNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of TNA

The enzymatic synthesis of TNA has been made possible through the directed evolution of DNA polymerases.[13] Engineered polymerases, such as Therminator DNA polymerase and Kod-RI, can now transcribe DNA templates into TNA.[5][7] More recently, a highly efficient TNA polymerase, designated 10-92, has been engineered, further bridging the performance gap between natural and artificial enzyme systems.

The efficiency of TNA synthesis by engineered polymerases is a key factor in its utility. The following table presents the kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase.

| Substrate | Km (µM) | Vmax (relative) | Catalytic Efficiency (Vmax/Km) |

| dATP | 0.2 ± 0.1 | 1.00 | 5.0 |

| tATP | 9 ± 2 | 0.45 | 0.05 |

| dGTP | 0.3 ± 0.1 | 1.00 | 3.3 |

| tGTP | 14 ± 4 | 0.20 | 0.01 |

| dCTP | 1.0 ± 0.3 | 1.00 | 1.0 |

| tCTP | 12 ± 4 | 0.25 | 0.02 |

| dTTP | 0.4 ± 0.1 | 1.00 | 2.5 |

| tTTP | 11 ± 3 | 0.29 | 0.03 |

Table 2: Kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase. Data is for the incorporation of a single deoxynucleotide (dNTP) or threonucleotide (tNTP) onto a DNA primer-template.

This protocol provides a general method for the synthesis of TNA using Therminator DNA polymerase.

-

Reaction Mixture Preparation: In a PCR tube, combine the following components:

-

1X ThermoPol Reaction Buffer (20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8)

-

DNA template (100 nM)

-

DNA primer (50 nM, 5'-end labeled with 32P for visualization)

-

tNTP mix (concentrations may need to be optimized, e.g., 60 µM tDTP, 60 µM tTTP, 18 µM tCTP, 2 µM tGTP)

-

Tth pyrophosphatase (1 U)

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add Therminator DNA polymerase (0.5 U).

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 55°C or 75°C) for a duration ranging from several hours to overnight (e.g., 24 hours).

-

Reaction Quenching: Stop the reaction by adding a stop buffer containing 7 M urea and 40 mM EDTA.

-

Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using phosphorimaging.

TNA in Drug Development: Aptamers and Gene Silencing

The high biological stability and specific binding capabilities of TNA make it an attractive molecule for drug development.

TNA Aptamers

Aptamers are structured nucleic acid molecules that can bind to a wide range of targets with high affinity and specificity.[14] TNA aptamers, generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), offer the advantage of being resistant to nuclease degradation.[3] TNA aptamers have been successfully evolved to bind to both small molecules, such as ATP, and protein targets.[14][15]

The binding affinity of an aptamer to its target is quantified by the dissociation constant (Kd).

| Aptamer | Target | Kd (µM) | Reference |

| T10-7.t5 | ATP | 22 ± 5 | [15] |

Table 3: Binding affinity of a TNA aptamer for adenosine triphosphate (ATP).

This protocol provides a general outline for the selection of TNA aptamers.

-

Library Preparation: Start with a single-stranded DNA library containing a central random region flanked by constant primer binding sites.

-

TNA Transcription: Transcribe the DNA library into a TNA library using an engineered TNA polymerase.

-

Binding Selection:

-

Incubate the TNA library with the target molecule in a binding buffer (e.g., 5 mM MgCl2, 300 mM NaCl, 20 mM Tris-HCl, pH 7.6).

-

Partition the TNA molecules that have bound to the target from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding or affinity chromatography.

-

-

Elution: Elute the bound TNA molecules from the target.

-

Reverse Transcription: Reverse transcribe the enriched TNA pool back into cDNA using an engineered reverse transcriptase capable of reading a TNA template.

-

PCR Amplification: Amplify the cDNA pool using PCR with primers corresponding to the constant regions of the library.

-

Next Round of Selection: Use the amplified DNA as the template for the next round of TNA transcription and selection.

-

Cloning and Sequencing: After several rounds of selection and enrichment, the final DNA pool is cloned and sequenced to identify the individual TNA aptamer sequences.

TNA for Gene Silencing

The unique properties of TNA are also being explored in the context of gene silencing technologies like RNA interference (RNAi). The incorporation of TNA nucleotides into short interfering RNAs (siRNAs) has been shown to enhance their metabolic stability while maintaining their gene-silencing activity. Single TNA modifications can significantly increase the stability of the oligonucleotide against exonucleases. This suggests that TNA-modified siRNAs could offer improved therapeutic potential due to their increased longevity in a physiological environment.

Conclusion

Threose nucleic acid represents a significant advancement in the field of synthetic genetics. Its unique chemical structure imparts a remarkable stability against enzymatic degradation, a property that is highly desirable for the development of nucleic acid-based therapeutics and diagnostics. The development of engineered polymerases that can synthesize and replicate TNA has opened the door to the in vitro evolution of functional TNA molecules, such as aptamers. As research continues to expand our understanding of TNA chemistry and its biological applications, it is poised to become an invaluable tool for researchers, scientists, and drug development professionals, offering novel solutions to long-standing challenges in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-Time PCR-Coupled CE-SELEX for DNA Aptamer Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. neb.com [neb.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Analysis of an Efficient DNA-Dependent TNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]

- 10. escholarship.org [escholarship.org]

- 11. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

The Unyielding Stability of Threose Nucleic Acid (TNA): A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the quest for robust and durable oligonucleotide-based tools is paramount. Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA), has emerged as a frontrunner due to its exceptional stability in challenging biological environments. This technical guide provides an in-depth analysis of the stability of TNA oligonucleotides, offering valuable data and protocols for researchers, scientists, and drug development professionals.

Executive Summary

Threose Nucleic Acid (TNA) is an artificial genetic polymer distinguished by a threose sugar backbone, which confers remarkable resistance to nuclease degradation and acidic conditions. This inherent stability, surpassing that of natural DNA and RNA, positions TNA as a promising candidate for a wide array of in vivo and in vitro applications, including antisense therapy, aptamers, and diagnostic probes. This guide will delve into the quantitative stability of TNA in biological systems, provide detailed experimental methodologies for its assessment, and illustrate the underlying structural basis for its resilience.

Superior Stability of TNA in Biological Media

The primary obstacle for the therapeutic application of natural nucleic acids is their rapid degradation by nucleases present in biological fluids such as blood serum. TNA's unique molecular architecture provides a powerful defense against these enzymatic attacks.

Serum Stability

TNA oligonucleotides exhibit exceptional stability in serum. Studies have demonstrated that while standard DNA oligonucleotides are rapidly degraded, TNA remains largely intact for extended periods. For instance, a fluorescently labeled TNA oligonucleotide (TNA-Cy3) showed no significant degradation after 24 hours of incubation in 10% Fetal Bovine Serum (FBS).[1][2] In stark contrast, a corresponding DNA-Cy3 oligonucleotide was completely degraded within 8 hours under the same conditions, with a calculated half-life of just 2.22 hours.[1][2] Furthermore, other research has indicated that TNA can remain undigested for as long as 7 days in 50% human serum.

Nuclease Resistance

The structural difference in the sugar-phosphate backbone of TNA, featuring a 2',3'-phosphodiester linkage on a four-carbon threose sugar, makes it a poor substrate for the nucleases that typically degrade DNA and RNA. This resistance has been observed against various nucleases, including snake venom phosphodiesterase, a potent 3' exonuclease.

Acid Stability

Beyond enzymatic degradation, TNA also demonstrates superior stability in acidic environments, a crucial attribute for potential oral delivery routes and for endosomal escape within cells. In a comparative study under acidic conditions (pH 3.3 at 90°C), TNA displayed a significantly longer half-life than both DNA and RNA.[3]

Quantitative Stability Data

To facilitate a clear comparison, the following table summarizes the available quantitative data on the stability of TNA, DNA, and RNA oligonucleotides under various conditions.

| Oligonucleotide Type | Condition | Half-life | Reference(s) |

| TNA-Cy3 | 10% Fetal Bovine Serum (FBS) at 37°C | > 24 hours | [1][2] |

| DNA-Cy3 | 10% Fetal Bovine Serum (FBS) at 37°C | 2.22 hours | [1][2] |

| TNA | 50% Human Serum | Stable for 7 days | |

| TNA | pH 3.3 at 90°C | 6.3 hours | [3] |

| DNA | pH 3.3 at 90°C | 10.9 minutes | [3] |

| RNA | pH 3.3 at 90°C | 40.8 minutes | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and validation of oligonucleotide stability. Below are protocols for key experiments cited in this guide.

Serum Stability Assay

This protocol outlines the procedure for evaluating the stability of oligonucleotides in the presence of serum.

Materials:

-

TNA or control (DNA/RNA) oligonucleotides (e.g., fluorescently labeled)

-

Fetal Bovine Serum (FBS) or human serum

-

Phosphate-Buffered Saline (PBS)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Prepare a stock solution of the oligonucleotide in nuclease-free water.

-

In a microcentrifuge tube, mix the oligonucleotide with the desired concentration of serum (e.g., 10% or 50%) in PBS to a final volume.

-

Incubate the mixture at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and immediately store it at -20°C or on dry ice to stop the degradation.

-

After collecting all time points, prepare the samples for PAGE analysis by adding a loading buffer.

-

Run the samples on a denaturing polyacrylamide gel to separate the intact oligonucleotide from its degradation products.

-

Visualize the gel using a suitable imaging system (e.g., fluorescence scanner for labeled oligonucleotides).

-

Quantify the band intensity of the intact oligonucleotide at each time point to determine the rate of degradation and the half-life.

Nuclease Digestion Assay (with Snake Venom Phosphodiesterase)

This protocol describes the assessment of oligonucleotide stability against a specific exonuclease.

Materials:

-

TNA or control oligonucleotides

-

Snake Venom Phosphodiesterase (SVPD)

-

Reaction buffer appropriate for SVPD

-

Nuclease-free water

-

Microcentrifuge tubes

-

Incubator at 37°C

-

PAGE system

-

Gel imaging system

Procedure:

-

Prepare a solution of the oligonucleotide in the SVPD reaction buffer.

-

Add a defined amount of SVPD to the oligonucleotide solution to initiate the reaction.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots and quench the reaction, for example, by adding a chelating agent like EDTA or by heat inactivation.

-

Analyze the samples by PAGE to visualize the degradation products.

-

Determine the percentage of intact oligonucleotide remaining at each time point.

Acid-Mediated Degradation Assay

This protocol details the procedure for evaluating oligonucleotide stability under acidic conditions.

Materials:

-

TNA or control oligonucleotides

-

Acidic buffer (e.g., citrate-phosphate buffer, pH 3.3)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Heating block or water bath at 90°C

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the oligonucleotide in the acidic buffer to a known concentration.

-

Incubate the solution at 90°C.

-

At specified time intervals, withdraw aliquots and neutralize them with a basic buffer to stop the hydrolysis.

-

Analyze the samples using reverse-phase HPLC to quantify the amount of full-length oligonucleotide remaining.

-

Calculate the degradation rate and half-life from the time course data.

Visualizing TNA Stability: Workflows and Structural Basis

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Structural basis for the enhanced stability of TNA oligonucleotides.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Nuclease Resistance of TNA-Modified Oligonucleotides

The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases in biological systems.[1][2] Chemical modifications are essential to enhance their stability and efficacy.[2][3] Among the various synthetic nucleic acid analogs, or Xeno-Nucleic Acids (XNAs), α-L-threofuranosyl nucleic acid (TNA) has emerged as a promising candidate due to its exceptional resistance to enzymatic degradation.[4][5] This technical guide provides a comprehensive overview of the nuclease resistance of TNA-modified oligonucleotides, detailing experimental data, methodologies, and the underlying structural basis for its stability.

Introduction to Threose Nucleic Acid (TNA)

TNA is an artificial genetic polymer distinguished by its backbone, which is composed of repeating α-L-threofuranosyl sugar units linked by 2',3'-phosphodiester bonds.[4][6] This structure deviates significantly from the 3',5'-phosphodiester linkages and the five-carbon (deoxy)ribose sugars found in natural DNA and RNA.[4][7][8] These fundamental structural differences, including a shorter internucleotide linkage and the absence of a 2'-hydroxyl group, are the primary reasons for TNA's remarkable biological stability.[3][7] TNA can form stable duplexes with complementary DNA and RNA strands, making it an attractive modification for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers.[3][4]

Quantitative Analysis of Nuclease Resistance

Numerous studies have demonstrated that TNA modifications confer a high degree of protection against a wide range of nucleases. TNA is described as being completely refractory to nuclease digestion and significantly more resistant than other common modifications like 2'-O-methyl or 2'-fluoro ribose.[3][9] The replacement of the natural sugar backbone with threose makes the oligonucleotide less recognizable to nucleases.[5]

Table 1: Stability of TNA-Modified Oligonucleotides in Biological Media

| Biological Medium | Incubation Time | Temperature | Result | Reference |

|---|---|---|---|---|

| 50% Human Serum | 7 days | 37°C | No degradation observed | [6] |

| Human Liver Microsomes | 7 days | 37°C | No degradation observed |[6] |

Table 2: Stability of TNA-Modified Oligonucleotides against Specific Exonucleases

| Nuclease | Oligonucleotide Modification | Incubation Time | Temperature | Result | Reference |

|---|---|---|---|---|---|

| Snake Venom Phosphodiesterase (SVPDE) (3'-exonuclease) | Fully TNA | 7 days | 37°C | Stable, no digestion | [5][6] |

| Phosphodiesterase II (5'-exonuclease) | Single 5'-end TNA cap | 24 hours | N/A | 10-fold more resistant than a phosphorothioate (PS) control; only 17% degraded |[10] |

These results highlight that even a single TNA unit, particularly when used as an end-cap, can significantly enhance an oligonucleotide's lifespan in the presence of exonucleases.[10] Furthermore, TNA has been shown to protect internal DNA residues from nuclease digestion and shield complementary RNA strands from RNA-degrading enzymes.[6]

Mechanism of Nuclease Resistance

The exceptional stability of TNA arises from its unique chemical structure, which sterically and electronically hinders the action of nucleases.

-

Altered Sugar-Phosphate Backbone: The four-carbon threose sugar and the 2',3'-linkage create a backbone geometry that does not fit into the active sites of most nucleases, which are evolved to recognize the canonical five-carbon sugars and 3',5'-linkages of DNA and RNA.[2][7]

-

Lack of Recognition Sites: TNA lacks the 2'-hydroxyl group that is a key recognition site for many ribonucleases.[7]

-

Helical Geometry: TNA forms A-like helical structures when duplexed with RNA or DNA, which can physically shield the oligonucleotide from enzymatic attack.[5]

Caption: TNA's altered backbone hinders nuclease recognition and cleavage.

Experimental Protocols for Nuclease Resistance Assays

Assessing the stability of TNA-modified oligonucleotides involves incubating them in the presence of nucleases and monitoring their integrity over time.

A. General Workflow

The following diagram outlines a typical workflow for evaluating nuclease resistance.

Caption: Standard workflow for assessing oligonucleotide nuclease stability.

B. Detailed Methodology: Serum Stability Assay

This protocol is adapted from studies evaluating oligonucleotide stability in a biologically relevant medium.[6]

-

Oligonucleotide Preparation: Dissolve TNA-modified and unmodified control oligonucleotides in nuclease-free water to a final concentration of 10-20 µM.

-

Reaction Setup: In a microcentrifuge tube, combine 10 µL of human serum (e.g., from a commercial source) with 10 µL of the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 24, 48, 96, 168 hours), withdraw a 2 µL aliquot of the reaction mixture.

-

Quenching: Immediately mix the aliquot with an equal volume of a quenching/loading buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol) to stop the enzymatic reaction and denature the sample.

-

Storage: Store quenched samples at -20°C until analysis.

-

Analysis by PAGE: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea). Run the gel in TBE buffer.

-

Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system.

-

Quantification: Measure the band intensity of the full-length oligonucleotide at each time point using densitometry software. Calculate the percentage of intact oligonucleotide remaining relative to the t=0 time point.

C. Detailed Methodology: Exonuclease (SVPDE) Assay

This protocol assesses stability against a specific high-activity 3'-exonuclease.[6]

-

Oligonucleotide Preparation: Prepare oligonucleotides as described above.

-

Reaction Setup: Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration), Snake Venom Phosphodiesterase (e.g., 0.001 U/µL), and the appropriate enzyme reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Incubation: Incubate at 37°C.

-

Sampling and Analysis: Follow steps 4-9 as in the serum stability assay. For more precise quantification and identification of degradation products, Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) or LC-MS can be used.[11][12][13]

Synthesis of TNA-Modified Oligonucleotides

The integration of TNA into oligonucleotides is achieved via standard solid-phase synthesis using TNA phosphoramidite monomers.[4][14] These monomers (for A, C, G, and T) are prepared through a multi-step chemical synthesis process.[14] Once prepared, they can be incorporated into sequences at specific positions or used to create full TNA polymers on a standard DNA synthesizer.[14] Alternatively, polymerase-mediated primer extension using TNA triphosphates and an engineered polymerase can also be used for synthesis.[15]

Conclusion

The α-L-threofuranosyl nucleic acid modification confers extraordinary resistance to nuclease degradation, a critical attribute for the development of oligonucleotide-based therapeutics. Its unique 2',3'-linked, four-carbon sugar backbone renders it unrecognizable to the cellular machinery that rapidly degrades natural DNA and RNA. Data consistently show that TNA-modified oligonucleotides, whether fully substituted or strategically capped, remain intact for extended periods in serum and in the presence of potent exonucleases. This inherent stability, combined with its ability to bind to DNA and RNA targets, positions TNA as a superior chemical modification for enhancing the in vivo potency, durability, and overall therapeutic profile of next-generation nucleic acid drugs.

References

- 1. Nuclease Resistance Design and Protocols [genelink.com]

- 2. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shorter Is Better: The α-(l)-Threofuranosyl Nucleic Acid Modification Improves Stability, Potency, Safety, and Ago2 Binding and Mitigates Off-Target Effects of Small Interfering RNAs. [escholarship.org]

- 4. synoligo.com [synoligo.com]

- 5. synoligo.com [synoligo.com]

- 6. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNA‐Mediated Antisense Strategy to Knockdown Akt Genes for Triple‐Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]

- 9. Generating Biologically Stable TNA Aptamers that Function with High Affinity and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]

- 15. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

For researchers, scientists, and drug development professionals, a deep understanding of phosphoramidite chemistry is fundamental to the synthesis of oligonucleotides, the building blocks of DNA- and RNA-based therapeutics and diagnostic tools. This in-depth technical guide delineates the core principles of this robust chemistry, providing detailed experimental protocols and quantitative data to support the practical application of this essential technology.

Phosphoramidite chemistry, the gold-standard for the chemical synthesis of DNA and RNA, is a sequential process that builds oligonucleotides with high fidelity and efficiency.[1] The method relies on a four-step cycle that is repeated until the desired oligonucleotide sequence is achieved. This cycle, typically performed on an automated solid-phase synthesizer, ensures the precise addition of each nucleoside phosphoramidite building block to the growing chain.[2][3]

The Four-Step Synthesis Cycle: A Detailed Examination

The synthesis of oligonucleotides via phosphoramidite chemistry proceeds in the 3' to 5' direction and involves the following four key steps in each cycle:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support (or the previously added nucleotide). This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[4][5]

-

Coupling: The next nucleoside phosphoramidite, activated by a catalyst, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a trivalent phosphite triester linkage.[2][4]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is introduced. This involves the acetylation of any unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.[3][4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, which is the natural backbone of DNA and RNA.[4][5]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Quantitative Data in Phosphoramidite Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the cycle. High coupling efficiencies are particularly crucial, as even a small decrease can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[1]

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [1]

| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |

| 20mer | 90.9% | 82.6% | 68.0% |

| 50mer | 77.9% | 60.5% | 36.4% |

| 100mer | 60.6% | 36.6% | 13.3% |

Table 2: Comparison of Common Detritylation Reagents [6][7]

| Reagent | Typical Concentration | Relative Detritylation Rate | Relative Depurination Rate | Key Considerations |

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Fast | Higher | Risk of significant depurination, especially for longer oligonucleotides.[6][7] |

| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Slower | Lower | Preferred for longer syntheses to minimize depurination and improve overall yield.[6][7] |

Table 3: Comparison of Common Coupling Activators [8][9]

| Activator | Typical Concentration | Key Features |

| 1H-Tetrazole | 0.2 - 0.5 M in Acetonitrile | Standard activator, effective for most DNA syntheses. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M in Acetonitrile | More acidic than tetrazole, leading to faster coupling, often used for RNA synthesis.[8] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 M in Acetonitrile | Less acidic but more nucleophilic than tetrazole, resulting in faster coupling and higher yields, especially at larger scales.[8] |

Experimental Protocols

The following are detailed methodologies for the key steps in phosphoramidite-based oligonucleotide synthesis, typically performed on an automated synthesizer.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle[11]

1. Column Preparation:

-

A synthesis column containing the appropriate 3'-terminal nucleoside linked to a solid support (e.g., controlled pore glass - CPG) is installed on the automated synthesizer.

2. Detritylation:

-

Wash: The column is washed with anhydrous acetonitrile.

-

Deblocking: A solution of 3% dichloroacetic acid (DCA) in dichloromethane is delivered to the column. The reaction is allowed to proceed for 60-120 seconds. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

-

Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

3. Coupling:

-

The appropriate phosphoramidite solution (typically a 5- to 20-fold molar excess) and activator solution (e.g., 0.25 M 4,5-dicyanoimidazole in acetonitrile) are delivered simultaneously to the column.

-

The coupling reaction proceeds for 30-180 seconds.

-

Wash: The column is washed with anhydrous acetonitrile.

4. Capping:

-

A mixture of Capping Reagent A (acetic anhydride in tetrahydrofuran/lutidine) and Capping Reagent B (16% 1-methylimidazole in tetrahydrofuran) is delivered to the column.[10]

-

The capping reaction is allowed to proceed for 20-60 seconds to acetylate any unreacted 5'-hydroxyl groups.

-

Wash: The column is washed with anhydrous acetonitrile.

5. Oxidation:

-

An oxidizing solution (e.g., 0.02 M iodine in tetrahydrofuran/water/pyridine) is delivered to the column.[2]

-

The oxidation reaction proceeds for 20-60 seconds to form the stable phosphate triester linkage.

-

Wash: The column is washed with anhydrous acetonitrile.

6. Cycle Repetition:

-

Steps 2 through 5 are repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection[3][12]

1. Cleavage from Support:

-

After the final synthesis cycle, the column is removed from the synthesizer.

-

The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support.

2. Base and Phosphate Deprotection:

-

The ammonium hydroxide solution containing the oligonucleotide is heated in a sealed vial (typically at 55°C for 8-12 hours) to remove the protecting groups from the nucleobases and the phosphate backbone.

-

Alternatively, for faster deprotection, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 55°C for 30 minutes.[10]

3. Final Processing:

-

The deprotected oligonucleotide solution is then dried, and the product can be desalted or purified by methods such as HPLC or gel electrophoresis.

Visualizing the Process: Workflows and Pathways

To further elucidate the principles of phosphoramidite chemistry, the following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the chemical transformations at each stage of the synthesis cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. atdbio.com [atdbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DMTr-TNA-5MeU-amidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on DMTr-TNA-5MeU-amidite, a key building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) for therapeutic and diagnostic applications. This document details the chemical properties, synthesis protocols, and analytical methods associated with this compound, intended to support researchers in the field of nucleic acid chemistry and drug development.

Chemical Identification and Properties

This compound is a phosphoramidite monomer used in the solid-phase synthesis of TNA oligonucleotides. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function, while the phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides during synthesis. The threose sugar backbone distinguishes TNA from natural nucleic acids, conferring unique structural and biological properties. The 5-methyluracil (5MeU) base is a modified pyrimidine.

| Property | Value |

| Chemical Name | N,N-bis(1-methylethyl)-phosphoramidous acid, (2R,3R,4S)-4-[bis(4-methoxyphenyl) phenylmethoxy]-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)tetrahydro-3-furanyl 2-cyanoethyl ester |

| Synonyms | DMTr-TNA-5-Me-U-2'-CE-Phosphoramidite |

| CAS Number | 325683-94-1 |

| Molecular Formula | C39H47N4O8P |

| Molecular Weight | 730.8 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Storage Conditions | -20°C |

Experimental Protocols

The synthesis of TNA oligonucleotides incorporating 5-methyluracil is achieved through automated solid-phase phosphoramidite chemistry on a standard DNA/RNA synthesizer. The following protocol outlines the key steps and considerations for the successful synthesis of TNA sequences.

Reagent Preparation

-

Phosphoramidites: Dissolve this compound and other required TNA or DNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M immediately before use.

-

Activator: A 0.25 M solution of 5-Benzylthio-1H-tetrazole in acetonitrile is recommended for optimal coupling efficiency of modified phosphoramidites. Standard activators like 1H-Tetrazole can also be used, though they may result in lower coupling efficiencies.

-

Standard Synthesis Reagents: Utilize standard capping, oxidation, and detritylation solutions as provided by the synthesizer manufacturer.

Automated Solid-Phase Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) in a cyclical manner, with each cycle incorporating one nucleotide.

-

Detritylation: Removal of the 5'-DMTr protecting group from the support-bound nucleotide to expose the free 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: Activation of the incoming this compound with the activator solution and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5 to 15 minutes is generally required for TNA phosphoramidites to achieve high coupling efficiencies.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences). This is a crucial step to ensure the purity of the final product.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Cleavage from Support and Base Deprotection: The solid support is treated with a solution of concentrated aqueous ammonium hydroxide (30%) for 18 hours at 55°C.[2] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone. For oligonucleotides with sensitive modifications, milder deprotection conditions, such as a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), can be used for 5-10 minutes.[3]

-

Drying: After deprotection, the solution is decanted from the support, and the solvent is evaporated.

Purification and Analysis

Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and other impurities.

-

Purification: High-performance liquid chromatography (HPLC) is the preferred method for purifying oligonucleotides.[4]

-

Reversed-Phase (RP) HPLC: Separates the full-length product from failure sequences based on hydrophobicity. This method is particularly effective if the final 5'-DMTr group is left on ("DMT-on" purification), as the highly hydrophobic DMT group provides strong retention of the full-length product.

-

Ion-Exchange (IE) HPLC: Separates oligonucleotides based on the charge of the phosphate backbone.

-

-

Analysis: The purity and identity of the final TNA oligonucleotide should be confirmed by:

-

Analytical HPLC: To assess the purity of the sample.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[5]

-

Quantitative Data

The efficiency of the coupling step is critical for the overall yield and purity of the synthesized oligonucleotide. TNA phosphoramidites, due to their modified sugar backbone, may exhibit different coupling kinetics compared to standard DNA or RNA phosphoramidites.

| Phosphoramidite | Protecting Group | Coupling Time (min) | Activator | Coupling Efficiency (%) | Reference |

| TNA-Guanosine | Acetyl | 5 | 5-Benzylthio-1H-tetrazole | ~25% higher than DPC-protected | [2] |

| TNA-Guanosine | Diphenylcarbamoyl (DPC) | 5 | 5-Benzylthio-1H-tetrazole | Lower than Acetyl-protected | [2] |

| Modified RNA amidite | TBDMS | 15 | 5-Benzylthio-1H-tetrazole | 96 | [1] |

| Modified RNA amidite | TBDMS | 15 | 1H-Tetrazole | >90 | [1] |

Note: The coupling efficiency of this compound is expected to be high under optimized conditions, but specific quantitative data was not available in the reviewed literature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase synthesis of TNA oligonucleotides.

Signaling Pathways and Logical Relationships

As this compound is a synthetic building block for the in vitro synthesis of oligonucleotides, it is not directly involved in cellular signaling pathways. The logical relationship central to its use is the iterative cycle of solid-phase synthesis, as depicted in the workflow diagram above.

Conclusion